molecular formula C15H15N B14118619 2-(1-(p-Tolyl)vinyl)aniline

2-(1-(p-Tolyl)vinyl)aniline

Katalognummer: B14118619
Molekulargewicht: 209.29 g/mol
InChI-Schlüssel: JQHQCDWBKRABMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-(p-Tolyl)vinyl)aniline is an organic compound that features a vinyl group attached to an aniline ring, with a p-tolyl substituent on the vinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(p-Tolyl)vinyl)aniline typically involves the reaction of p-tolylacetylene with aniline under specific conditions. One common method is the palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-(p-Tolyl)vinyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce other functional groups present in the molecule.

    Substitution: Electrophilic substitution reactions can occur on the aniline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

2-(1-(p-Tolyl)vinyl)aniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(1-(p-Tolyl)vinyl)aniline involves its interaction with various molecular targets. The vinyl group can participate in conjugation with the aniline ring, affecting the electronic properties of the molecule. This conjugation can influence the compound’s reactivity and interactions with other molecules, such as enzymes or receptors. The specific pathways involved depend on the context of its application, whether in chemical reactions or biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(1-Phenylvinyl)aniline: Similar structure but with a phenyl group instead of a p-tolyl group.

    2-(1-(p-Methoxyphenyl)vinyl)aniline: Contains a p-methoxyphenyl group, which can influence its electronic properties.

    2-(1-(p-Chlorophenyl)vinyl)aniline:

Uniqueness

2-(1-(p-Tolyl)vinyl)aniline is unique due to the presence of the p-tolyl group, which can enhance its stability and reactivity compared to other similar compounds. The p-tolyl group can also influence the compound’s electronic properties, making it suitable for specific applications in organic synthesis and materials science.

Eigenschaften

Molekularformel

C15H15N

Molekulargewicht

209.29 g/mol

IUPAC-Name

2-[1-(4-methylphenyl)ethenyl]aniline

InChI

InChI=1S/C15H15N/c1-11-7-9-13(10-8-11)12(2)14-5-3-4-6-15(14)16/h3-10H,2,16H2,1H3

InChI-Schlüssel

JQHQCDWBKRABMI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=C)C2=CC=CC=C2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.